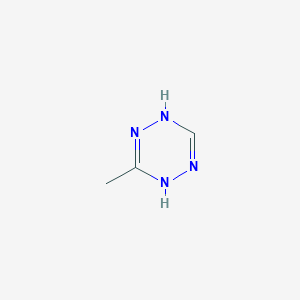

3-Methyl-1,4-dihydro-1,2,4,5-tetrazine

Description

Overview of 1,2,4,5-Tetrazine (B1199680) Chemistry and Derivatives in Academic Contexts

1,2,4,5-tetrazines, also known as s-tetrazines, are six-membered aromatic rings containing four nitrogen atoms. This class of compounds is notable for its unique electronic properties and reactivity, primarily characterized by its participation in inverse electron-demand Diels-Alder reactions. This reactivity has made 1,2,4,5-tetrazines invaluable tools in bioorthogonal chemistry, allowing for the specific labeling of biomolecules in living systems. Beyond their use in biological contexts, 1,2,4,5-tetrazine derivatives are also explored in materials science for the development of energetic materials and electroactive compounds. mdpi.comnih.gov

The synthesis of 1,2,4,5-tetrazines often proceeds through a two-step process involving the formation of a 1,4-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. mdpi.comnih.gov The substituents on the tetrazine ring play a crucial role in modulating its reactivity, stability, and physical properties. A wide array of symmetrically and asymmetrically substituted 1,2,4,5-tetrazines have been synthesized, including those bearing alkyl, aryl, and heteroaryl groups.

Significance of 1,4-Dihydro-1,2,4,5-Tetrazines in Heterocyclic Compound Research

1,4-Dihydro-1,2,4,5-tetrazines are pivotal intermediates in the synthesis of their aromatic 1,2,4,5-tetrazine counterparts. mdpi.com Their importance lies in their role as direct precursors, with the final step in many synthetic routes being the oxidation of the dihydrotetrazine ring. nih.gov This relationship allows for a degree of control over the introduction of the reactive tetrazine moiety; the dihydro form is inactive in the Diels-Alder reactions that characterize the aromatic form. This "on/off" control, dependent on the oxidation state, is a subject of research for applications requiring temporal or spatial control of chemical reactions.

Structurally, the 1,4-dihydro-1,2,4,5-tetrazine ring typically adopts a boat or chair conformation, in contrast to the planar aromatic tetrazine ring. researchgate.net The study of these dihydro derivatives provides insight into the fundamental reaction mechanisms of tetrazine formation and the structural and electronic properties of these nitrogen-rich heterocyclic systems.

Foundational Research and Specific Focus on 3-Methyl-1,4-dihydro-1,2,4,5-tetrazine

While extensive research exists on symmetrically substituted dihydrotetrazines, such as 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine, specific and in-depth studies focusing solely on the monosubstituted this compound are less common in the literature. However, its existence and synthesis are strongly implied through the preparation of its oxidized, aromatic form, 3-methyl-1,2,4,5-tetrazine (B14485466), and its derivatives.

For instance, the synthesis of unsymmetrical 3-methyl-6-substituted tetrazines has been reported, which would necessitate the formation of a corresponding 3-methyl-6-substituted-1,4-dihydro-1,2,4,5-tetrazine intermediate that is subsequently oxidized. nih.gov One common synthetic approach involves the condensation of a nitrile (in this case, acetonitrile (B52724) to provide the methyl group) with a second nitrile or a derivative in the presence of hydrazine (B178648), followed by oxidation. nih.govnih.gov For example, the reaction of an appropriate carbonitrile with hydrazine would form the dihydrotetrazine intermediate, which is then oxidized, often using sodium nitrite (B80452) in an acidic medium, to yield the final tetrazine. nih.gov The synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is a documented example where a methyl-substituted tetrazine is formed, indicating the transient existence of its dihydro precursor during the synthesis. nih.gov

The general synthetic pathway to unsymmetrical tetrazines suggests that this compound can be synthesized from the reaction of acetonitrile and a formamidine (B1211174) equivalent with hydrazine, followed by careful oxidation. The foundational research, therefore, lies in the broader, well-established methods for creating the dihydrotetrazine ring system, which are then applied to produce specific asymmetrically substituted derivatives.

Interactive Data Tables

Table 1: General Synthetic Routes to 1,4-Dihydro-1,2,4,5-Tetrazines

| Precursors | Reagents | Intermediate Formed | Reference |

| Nitriles | Hydrazine | 3,6-Disubstituted-1,4-dihydro-1,2,4,5-tetrazine | mdpi.com |

| Iminoesters | Hydrazine | 3,6-Disubstituted-1,4-dihydro-1,2,4,5-tetrazine | mdpi.com |

| Thiocarbohydrazide (B147625) | Methyl Iodide, Trimethyl orthoacetate | 3-Methyl-6-(methylthio)-1,4-dihydro-1,2,4,5-tetrazine | mdpi.com |

| Formamidinium Acetate (B1210297) | Hydrazine Hydrate | 1,4-Dihydro-1,2,4,5-tetrazine | mdpi.com |

Table 2: Physicochemical Data for a Related Compound: 3,6-Dimethyl-1,4-dihydro-1,2,4,5-tetrazine

| Property | Value |

| CAS Number | 37454-64-1 |

| Molecular Formula | C4H8N4 |

| Molecular Weight | 112.13 g/mol |

| Ionization Energy | 7.85 eV |

Data obtained for the symmetrically substituted 3,6-dimethyl derivative as a reference point in the absence of specific data for the 3-methyl derivative. nist.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

137688-30-3 |

|---|---|

Molecular Formula |

C3H6N4 |

Molecular Weight |

98.11 g/mol |

IUPAC Name |

3-methyl-1,4-dihydro-1,2,4,5-tetrazine |

InChI |

InChI=1S/C3H6N4/c1-3-6-4-2-5-7-3/h2H,1H3,(H,4,5)(H,6,7) |

InChI Key |

WUKVQAUAZXDXCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC=NN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1,4 Dihydro 1,2,4,5 Tetrazine and Analogous Structures

Strategies for 1,4-Dihydro-1,2,4,5-Tetrazine Core Formation

The construction of the 1,4-dihydro-1,2,4,5-tetrazine ring system is central to the synthesis of 3-Methyl-1,4-dihydro-1,2,4,5-tetrazine and related compounds. Various strategies have been devised, primarily relying on cyclocondensation reactions that bring together the necessary carbon and nitrogen atoms to form the six-membered ring.

Cyclocondensation Approaches

Cyclocondensation reactions are the most common and effective methods for the synthesis of the 1,4-dihydro-1,2,4,5-tetrazine core. These reactions typically involve the condensation of two molecules with the elimination of a small molecule, such as water or an alcohol, to form the heterocyclic ring.

The Pinner synthesis is a classical method for the preparation of 1,4-dihydro-1,2,4,5-tetrazines. This approach involves the reaction of an iminoester (also known as an imidate) with hydrazine (B178648). nih.gov The iminoester is typically prepared from a nitrile and an alcohol in the presence of an acid catalyst. organic-chemistry.org The subsequent reaction with hydrazine leads to the formation of an amidrazone intermediate, which then undergoes cyclization to form the dihydrotetrazine ring. nih.gov

The general mechanism of the Pinner synthesis for a 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine is as follows:

Protonation of the nitrile to make it more electrophilic.

Nucleophilic attack of the alcohol on the nitrile carbon to form a protonated iminoester.

Deprotonation to yield the iminoester.

Reaction of the iminoester with hydrazine to form an amidrazone.

A second molecule of the amidrazone or another hydrazine molecule attacks the first amidrazone, leading to a cyclized intermediate.

Elimination of ammonia (B1221849) and subsequent stabilization to form the 1,4-dihydro-1,2,4,5-tetrazine ring.

While the Pinner synthesis is a well-established method, its application for the synthesis of alkyl-substituted tetrazines can be challenging. nih.gov

Table 1: Examples of Pinner Synthesis for 1,4-Dihydro-1,2,4,5-tetrazines No specific yield data for this compound via the Pinner synthesis was found in the search results. The table below provides a general representation of the reactants.

| Starting Nitrile | Starting Alcohol | Product |

| Acetonitrile (B52724) | Ethanol | 3,6-Dimethyl-1,4-dihydro-1,2,4,5-tetrazine |

| Benzonitrile | Methanol (B129727) | 3,6-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine |

A more direct approach to the synthesis of 1,4-dihydro-1,2,4,5-tetrazines is the direct condensation of nitriles with hydrazine. acs.org This method is particularly useful for the synthesis of symmetrically substituted 3,6-dialkyl-1,4-dihydro-1,2,4,5-tetrazines. However, the reaction with unactivated alkyl nitriles can be low-yielding. nih.gov To overcome this limitation, Lewis acid catalysts, such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂), have been employed to promote the reaction. nih.govnih.gov The metal ion is believed to act as a Lewis acid, coordinating to the nitrile and activating it for nucleophilic attack by hydrazine. nih.gov

The reaction mechanism is thought to proceed through the formation of an amidrazone intermediate, similar to the Pinner synthesis. Two molecules of the amidrazone then condense to form the dihydrotetrazine ring. The use of metal catalysts has significantly improved the yields for the synthesis of dialkyl tetrazines, with yields for symmetric 3,6-dialkyl-1,2,4,5-tetrazines ranging from 24% to 95%. nih.gov For instance, the synthesis of 3,6-dibenzyl-1,2,4,5-tetrazine in the presence of 5 mol% nickel triflate resulted in a near-quantitative yield. nih.gov

Table 2: Metal-Catalyzed Synthesis of Symmetrical 3,6-Dialkyl-1,2,4,5-tetrazines

| Nitrile | Catalyst | Yield (%) |

| Benzyl cyanide | Ni(OTf)₂ | 95 |

| Benzyl cyanide | Zn(OTf)₂ | 70 |

| Pivalonitrile | Ni(OTf)₂ | 24 |

Guanidine (B92328) hydrochloride can serve as a precursor for the formation of the 1,4-dihydro-1,2,4,5-tetrazine ring. The reaction of guanidine hydrochloride with hydrazine produces triaminoguanidinium chloride. rsc.org This intermediate can then react with other reagents to form the tetrazine ring. For example, reaction with a dicarbonyl compound can lead to a substituted dihydro-1,2,4,5-tetrazine. This method is particularly useful for the synthesis of nitrogen-rich energetic materials. rsc.org

Table 3: Guanidine Hydrochloride-Based Synthesis Specific examples for the synthesis of this compound using this method were not detailed in the search results. The table illustrates the general precursors.

| Guanidine Derivative | Co-reactant | Product |

| Triaminoguanidinium chloride | Acetylacetone | 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |

The direct cyclization of aldehydes with hydrazine offers a straightforward route to hexahydro-1,2,4,5-tetrazines, which can then be oxidized to the corresponding 1,4-dihydro-1,2,4,5-tetrazines. researchgate.net For example, the reaction of acetaldehyde (B116499) with hydrazine would be expected to form 3,6-dimethyl-1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine. The reaction proceeds through the formation of a hydrazone, which then dimerizes and cyclizes. quora.comaskfilo.com Subsequent oxidation, for instance, with a palladium on carbon catalyst, can yield the desired 1,4-dihydro-1,2,4,5-tetrazine. researchgate.net

Table 4: Aldehyde and Hydrazine Cyclization

| Aldehyde | Intermediate | Product |

| Acetaldehyde | 3,6-Dimethyl-1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine | 3,6-Dimethyl-1,4-dihydro-1,2,4,5-tetrazine |

| Benzaldehyde (B42025) | 3,6-Diphenyl-1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine | 3,6-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine |

Thiocarbohydrazide (B147625), which can be synthesized from carbon disulfide and hydrazine, is a versatile building block for the synthesis of various sulfur- and nitrogen-containing heterocycles, including tetrazine derivatives. wikipedia.orgchemicalbook.com Thiocarbohydrazide can react with aldehydes to form 1,2,4,5-tetrahydro-tetrazine-3-thiones. researchgate.net For example, the reaction of thiocarbohydrazide with a substituted benzaldehyde yields a 6-aryl-1,2,4,5-tetrahydro-tetrazine-3-thione. researchgate.net While this specific example leads to a thione derivative, modifications of this approach could potentially be used to synthesize this compound.

Table 5: Thiocarbohydrazide-Mediated Synthesis

| Aldehyde | Product |

| Benzaldehyde | 6-Phenyl-1,2,4,5-tetrahydro-tetrazine-3-thione |

| 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-1,2,4,5-tetrahydro-tetrazine-3-thione |

Dimerization of Ethyl Diazoacetate

The dimerization of ethyl diazoacetate represents a method for the construction of the 1,2,4,5-tetrazine (B1199680) ring. However, this approach primarily leads to the formation of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid derivatives, rather than a direct route to 3-methyl substituted analogs. The process involves the base-catalyzed dimerization of ethyl diazoacetate to form a disodium (B8443419) salt, which is then neutralized. Subsequent conversion to the acid chloride followed by esterification and oxidation yields the corresponding 3,6-dicarboxylated 1,2,4,5-tetrazine. While this method is effective for producing symmetrically substituted dicarboxylic esters and amides of the dihydrotetrazine core, its direct application for the synthesis of this compound is not prominently documented.

Specific Routes for Methyl Substitution at the C3 Position of the 1,4-Dihydro-1,2,4,5-tetrazine Ring

The introduction of a methyl group at the C3 position of the 1,4-dihydro-1,2,4,5-tetrazine ring is commonly achieved through the reaction of nitriles with hydrazine. To generate an asymmetrically substituted dihydrotetrazine, such as a 3-methyl derivative, a mixed condensation reaction can be employed. This typically involves the reaction of two different nitriles with hydrazine. For instance, the reaction of acetonitrile with another suitable nitrile in the presence of hydrazine can lead to the formation of the desired this compound, alongside other symmetrically substituted byproducts.

A significant advancement in the synthesis of asymmetrically substituted tetrazines, including those with a methyl group at the C3 position, is the use of Lewis acid transition metal catalysts. nih.gov Catalysts such as nickel and zinc salts have been shown to promote the formation of 1,2,4,5-tetrazines directly from a mixture of nitriles and hydrazine. nih.gov This one-pot methodology has improved the accessibility of asymmetrically substituted tetrazines, which are otherwise challenging to synthesize due to the statistical mixture of products that require complex purification. nih.gov The catalytic cycle is believed to involve the coordination of the metal ion to the nitrile, which facilitates the nucleophilic addition of hydrazine. nih.gov This approach has been successfully applied to the synthesis of 6-methyl terminated alkyl tetrazines in moderate yields. nih.gov

Post-Cyclization Functionalization and Derivatization of 1,4-Dihydro-1,2,4,5-Tetrazines

Following the synthesis of the 1,4-dihydro-1,2,4,5-tetrazine ring, a variety of functionalization and derivatization reactions can be performed. The most common transformation is the oxidation to the corresponding aromatic 1,2,4,5-tetrazine, which is a highly valuable scaffold in bioorthogonal chemistry.

Oxidative Transformations to Aromatic 1,2,4,5-Tetrazines

The conversion of 1,4-dihydro-1,2,4,5-tetrazines to their aromatic counterparts is a crucial step to access their unique reactivity in inverse electron-demand Diels-Alder reactions. This oxidation can be achieved through various chemical and enzymatic methods.

A range of chemical oxidants have been employed for the oxidation of 1,4-dihydro-1,2,4,5-tetrazines. Nitrous gas, generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like hydrochloric acid or acetic acid, is a widely used and effective oxidant. researchgate.netnih.gov The reaction is typically performed at low temperatures to control the reactivity. researchgate.net However, this method can lead to low yields with substrates containing sensitive functional groups. researchgate.net

Other organic oxidants have also been proven effective. m-Chloroperoxybenzoic acid (m-CPBA) and benzoyl peroxide can oxidize dihydro-s-tetrazines to s-tetrazines in moderate yields. nih.govnih.gov Benzoquinone has also been utilized as an oxidant, offering good yields, though purification from the hydroquinone (B1673460) byproduct can be challenging. nih.gov Phenyliodonium diacetate (PhI(OAc)₂) has been identified as a mild and efficient oxidant, providing high yields for a variety of s-tetrazine derivatives and is compatible with amine functionalities. nih.gov

| Oxidant | Typical Reaction Conditions | Reported Yields | Notes |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Aqueous HCl or acetic acid, 0 °C | Variable, can be high | Commonly used, but can be harsh for sensitive substrates. researchgate.netnih.gov |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Organic solvent | 55% (oxidation step) | An effective peroxyacid oxidant. nih.govnih.gov |

| Benzoyl Peroxide | - | 65% (oxidation step) | Another useful peroxide-based oxidant. nih.govnih.gov |

| Benzoquinone | - | 71% (oxidation step) | Good yields, but purification can be difficult. nih.gov |

| Phenyliodonium diacetate (PhI(OAc)₂) | - | 75-98% | Mild, effective, and tolerates a range of functional groups. nih.gov |

Enzymatic methods offer a mild and often highly specific alternative for the oxidation of 1,4-dihydro-1,2,4,5-tetrazines. Horseradish peroxidase (HRP) has been shown to efficiently catalyze the aerial oxidation of dihydrotetrazines to tetrazines in the absence of peroxide. nih.govnih.gov This enzymatic turn-on of bioorthogonal reactivity provides a controllable catalytic stimulus. nih.gov The reaction follows Michaelis-Menten kinetics, with reported kinetic parameters of K_m = 1.0 × 10⁻⁴ M, k_cat = 27 s⁻¹, and k_cat/K_m = 2.7 × 10⁵ M⁻¹s⁻¹. researchgate.net

More recently, the genetically expressible ascorbate (B8700270) peroxidase (APEX2) has been demonstrated to catalyze the oxidation of dihydrotetrazine derivatives. digitellinc.com This enzymatic oxidation can be accelerated by superoxide (B77818) dismutase. digitellinc.com While hydrogen peroxide is not essential for the APEX2-catalyzed oxidation, the addition of a small amount (10 µM) can significantly increase the catalytic efficiency to a k_cat/K_M of 4.90 × 10³ M⁻¹s⁻¹. digitellinc.com

Cross-Coupling Reactions for Alkyl-Substituted Tetrazines (e.g., Sonogashira-type)

Post-cyclization and oxidation, the aromatic 1,2,4,5-tetrazine ring can be further functionalized using cross-coupling reactions to introduce a variety of substituents. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to functionalize the tetrazine core. rsc.orgwikipedia.org

This methodology is particularly useful for the synthesis of asymmetrically disubstituted alkyltetrazines. rsc.org The process typically starts with a halogenated tetrazine, for example, 3-bromo-6-methyl-1,2,4,5-tetrazine. chemrxiv.org This precursor undergoes a Sonogashira-type coupling with a terminal alkyne to yield an alkynyl-substituted tetrazine. chemrxiv.org

Nucleophilic Substitution Reactions on Substituted Dihydrotetrazine Scaffolds

The functionalization of pre-formed 1,4-dihydro-1,2,4,5-tetrazine rings through nucleophilic substitution offers a pathway to introduce diverse functionalities onto the scaffold. Research in this area has particularly focused on derivatives bearing carboxylic acid groups at the 3- and 6-positions, which serve as versatile handles for subsequent chemical modifications such as esterification and amidation.

Attempts to synthesize dialkyl esters of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid have encountered significant challenges. A direct approach involving the conversion of the dicarboxylic acid to its corresponding dicarbonyl dichloride followed by reaction with alcohols proved unsuccessful. This method resulted in the ring-opening of the dihydrotetrazine structure, indicating the scaffold's sensitivity under these reaction conditions. researchgate.net

To circumvent this instability, an alternative procedure, known as Boger's method, was successfully employed for the synthesis of unbranched dialkyl esters. This method involves mixing the alcohol with thionyl chloride at a low temperature before the addition of the 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. researchgate.net However, this method was found to be ineffective for branched alcohols like isopropanol (B130326) and isobutanol. researchgate.net

For the synthesis of branched dialkyl esters, a transesterification strategy was adopted. By refluxing a simple dialkyl ester, such as dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, with the desired branched alcohol, the corresponding branched esters could be obtained. This reaction also yielded partially and asymmetrically substituted dicarboxylates, although these were difficult to isolate in significant yields. researchgate.net

Table 1: Synthesis of Dialkyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylates

| Starting Material | Reagent(s) | Method | Product(s) | Observed Outcome |

|---|---|---|---|---|

| 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid | 1. Thionyl chloride 2. Alcohol | Acyl Chloride Formation | Dialkyl ester | Failed; led to ring-opening of the tetrazine core. researchgate.net |

| 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid | Unbranched alcohol, Thionyl chloride | Boger's Method | Unbranched dialkyl ester | Successful for unbranched alcohols. researchgate.net |

| 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid | Branched alcohol, Thionyl chloride | Boger's Method | Branched dialkyl ester | Failed for branched alcohols (e.g., isopropanol, isobutanol). researchgate.net |

| Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Branched alcohol (reflux) | Transesterification | Branched dialkyl ester and asymmetric esters | Successful, but asymmetric products were difficult to isolate. researchgate.net |

The synthesis of dialkyl amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has also been explored. The research indicates that these compounds can be synthesized, expanding the range of functional groups that can be appended to the dihydrotetrazine core. The successful synthesis of both esters and amides from the dicarboxylic acid precursor highlights the utility of this intermediate for creating libraries of 3,6-disubstituted 1,4-dihydro-1,2,4,5-tetrazine derivatives. researchgate.net

Reactivity and Mechanistic Investigations of 3 Methyl 1,4 Dihydro 1,2,4,5 Tetrazine Derivatives

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions of Oxidized 1,2,4,5-Tetrazines

The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org Substituted 1,2,4,5-tetrazines are highly effective electron-deficient dienes for these reactions, reacting with a wide array of dienophiles to form new heterocyclic systems. nih.govresearchgate.net This reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.orgnih.gov Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction rate. rsc.orgnih.gov

A [4+2] cycloaddition to form a bicyclic adduct. nih.gov

A retro-Diels-Alder reaction, which releases a stable molecule, most commonly dinitrogen (N₂). nih.govrsc.org

Aromatization of the resulting intermediate to yield a substituted 1,2-diazine (pyridazine) or a dihydropyridazine (B8628806). rsc.orgnih.gov

This reaction has become a cornerstone of bioorthogonal chemistry due to its rapid kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a catalyst. researchgate.netenamine.net

The initial and rate-determining step of the iEDDA reaction involving 1,2,4,5-tetrazines is the [4+2] cycloaddition. rsc.org This process has been subject to extensive mechanistic and computational studies to elucidate the nature of the transition state and the subsequent steps leading to the final product.

The cycloaddition of 1,2,4,5-tetrazines with dienophiles is generally characterized as a concerted process, meaning the two new sigma bonds are formed in a single transition state without a discrete intermediate. rsc.org However, computational studies and kinetic analyses suggest that this concerted pathway is often asynchronous. escholarship.org In an asynchronous transition state, the formation of the two new C-N bonds is not perfectly synchronized; one bond begins to form before the other.

Quantum mechanical (QM) calculations and molecular dynamics simulations have provided deeper insight into these pathways. researchgate.net In some cases, particularly with highly reactive, strained dienophiles, the reaction can be so rapid that the bicyclic intermediate has a lifetime shorter than molecular vibrations (approximately 60 fs), effectively being bypassed dynamically. researchgate.net This leads to a reaction that is, for all practical purposes, a single, concerted step from reactants to the dihydropyridazine product after N₂ loss. researchgate.net

Following the initial [4+2] cycloaddition, a highly strained bicyclic adduct is formed. rsc.orgrsc.org This intermediate contains a nitrogen bridge and is energetically unstable. The instability of this adduct drives the subsequent, typically rapid, retro-Diels-Alder reaction. rsc.org

The versatility of the tetrazine iEDDA reaction stems from its compatibility with a vast range of dienophiles and heterodienophiles. The reaction rate is highly tunable and can span several orders of magnitude depending on the electronic properties and, crucially, the ring strain of the dienophile. nih.govnih.gov

1,2,4,5-tetrazines react with a wide spectrum of dienophiles. While simple, unactivated olefins can participate, the reaction often requires elevated temperatures. nih.gov The reactivity is significantly enhanced with electron-rich or strained dienophiles. nih.govbohrium.com

Strained cyclic dienophiles are particularly reactive due to the energy penalty associated with their distorted bond angles, which is released upon cycloaddition. rsc.org This pre-distortion lowers the activation energy of the reaction. rsc.org Key examples include:

Norbornene: One of the earliest strained dienophiles used, it offers a good balance of reactivity and stability. nih.govnih.gov

trans-Cyclooctene (B1233481) (TCO): This dienophile exhibits exceptionally fast reaction kinetics with tetrazines, with second-order rate constants reaching up to 10⁴ M⁻¹s⁻¹. illinois.edunih.govresearchgate.net The high reactivity is attributed to its significant ring strain. rsc.org

Cyclooctynes: Strained alkynes, such as cyclooctyne (B158145) and its derivatives, also react rapidly with tetrazines. google.comnih.govresearchgate.net Unlike alkene dienophiles, the reaction with alkynes directly yields the aromatic pyridazine (B1198779) product, bypassing the dihydropyridazine intermediate. rsc.org

The table below summarizes the reactivity of various dienophiles with 1,2,4,5-tetrazine (B1199680) derivatives, highlighting the dramatic effect of strain on reaction rates.

| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

|---|---|---|---|

| Norbornene | 3-(p-Benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazine | 0.246 | 37°C, PBS pH 7.4 |

| trans-Cycloocten-4-ol (TCO) | 3-(p-Benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazine | 2000 | 37°C, PBS pH 7.4 |

| Phenylacetylene | 3-(Benzyloxycarbonyl)amino-6-methylsulfinyl-1,2,4,5-tetrazine | - (77% conversion in 24h) | 25°C |

Data adapted from references nih.gov and nih.gov.

Enol ethers, being electron-rich dienophiles, react readily with 1,2,4,5-tetrazines, often at room temperature, to cleanly provide the expected [4+2] cycloadducts. nih.gov The resulting 1,2-diazine products are highly functionalized and can serve as valuable intermediates for the synthesis of other complex heterocyclic systems. nih.gov

A significant synthetic application is the transformation of the initial diazine product into a pyrrole. This sequence, often termed the "1,2,4,5-tetrazine → 1,2-diazine → pyrrole" reaction, has been used as a key step in the total synthesis of natural products. researchgate.net For example, the iEDDA reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an optically active enol ether proceeds efficiently at room temperature. nih.gov The resulting 1,2-diazine can then undergo a reductive ring contraction, for instance by using zinc in trifluoroacetic acid (Zn/TFA), to yield a highly functionalized pyrrole. nih.gov This transformation showcases the synthetic utility of the iEDDA reaction beyond simple conjugation, enabling the construction of complex molecular architectures. researchgate.netnih.gov

Reactivity with Diverse Dienophiles and Heterodienophiles

Heterodienophiles (e.g., Amidines, Ynamines, Enamines, Ketene Acetals)

While the reaction of 1,2,4,5-tetrazines with strained alkenes and alkynes is well-established, their reactivity with heterodienophiles presents unique mechanistic pathways.

Enamines: The reaction of 1,2,4,5-tetrazines with enamines can proceed through different pathways depending on the solvent. In polar solvents, the reaction typically follows a [4+2] cycloaddition across the C3/C6 positions of the tetrazine. However, in hexafluoroisopropanol (HFIP), a remarkable shift in reactivity is observed, leading to a formal [4+2] cycloaddition across the N1/N4 positions, ultimately yielding 1,2,4-triazine (B1199460) derivatives. nih.govnih.gov This solvent-dependent selectivity is attributed to the hydrogen-bonding capability of HFIP, which activates the tetrazine towards nucleophilic attack at the nitrogen atom. nih.gov Computational studies have elucidated a stepwise mechanism involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, with the HFIP molecule playing a crucial role in directing the initial C-N bond formation over C-C bond formation. nih.gov

Amidines: The reaction of 1,2,3,5-tetrazines with amidines has been shown to proceed via a stepwise addition/N2 elimination/cyclization mechanism, highlighting a reactivity pattern that is orthogonal to the well-known iEDDA reactions of 1,2,4,5-tetrazines with strained dienophiles. nih.govorganic-chemistry.org This suggests that the specific isomer of the tetrazine plays a critical role in determining the reaction pathway with certain heterodienophiles.

Substituent Effects on iEDDA Reactivity and Regioselectivity

The rate and selectivity of the iEDDA reaction of 1,2,4,5-tetrazines are significantly influenced by the nature of the substituents at the 3- and 6-positions of the tetrazine ring. nih.gov

Electronic Effects: Generally, electron-withdrawing groups on the tetrazine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with electron-rich dienophiles. nih.govrsc.org Conversely, electron-donating groups tend to decrease the reactivity. nih.gov This principle allows for the fine-tuning of reaction rates for specific applications. rsc.org For instance, N-acylation of 3-amino-1,2,4,5-tetrazines can lead to a significant increase in reactivity, by as much as 740-fold. thieme.de

Regioselectivity: In the case of unsymmetrically substituted tetrazines, the regioselectivity of the cycloaddition becomes a key consideration. Metal coordination has been shown to not only boost the rate of iEDDA reactions but also to control the regioselectivity of the addition of dienophiles. rsc.org For instance, the reaction of 4-methyl-1-thiomethyl-1,2,4,5-tetrazine with an enamine in HFIP proceeds with remarkable regioselectivity, yielding a single 1,2,4-triazine product. nih.gov

Nucleophilic Reactivity and Addition Pathways of 1,2,4,5-Tetrazines

In addition to their role as dienes in cycloaddition reactions, 1,2,4,5-tetrazines can also react with various nucleophiles. These reactions can proceed through different mechanistic pathways, including nucleophilic addition and substitution.

Reactions with Organometallic Reagents

The reaction of 1,2,4,5-tetrazines with organometallic reagents, such as methyllithium (B1224462), reveals a fascinating dichotomy between azaphilic and nucleophilic addition mechanisms. nih.gov

Computational studies have shown that the reaction between methyllithium and disubstituted 1,2,4,5-tetrazines can proceed via two distinct pathways:

Azaphilic Addition: This pathway involves the initial attack of the organometallic reagent on a nitrogen atom of the tetrazine ring. This process is generally kinetically favored. nih.gov

Nucleophilic Addition: In this pathway, the nucleophile attacks a carbon atom of the tetrazine ring. This route is typically thermodynamically preferred. nih.gov

The interplay between these two pathways suggests that the reaction outcome can be controlled by the reaction conditions, with the azaphilic addition being the result of a kinetically controlled process. nih.gov

Metal coordination plays a crucial role in the reactivity of 1,2,4,5-tetrazines towards organometallic reagents and in iEDDA reactions. nih.govacs.orgacs.orgresearchgate.net The coordination of the tetrazine molecule with the metal ion can significantly influence the electronic properties of the tetrazine ring, thereby affecting its reactivity. nih.gov For example, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) and its derivatives are excellent ligands for metal ions and have been used to form discrete metallosupramolecular assemblies. acs.orgacs.orgresearchgate.net This coordination ability can be leveraged to create functional materials, such as hydrogels, where both the Diels-Alder and metal-coordination modes of reactivity are utilized. acs.orgacs.orgresearchgate.net Furthermore, the coordination of all four nitrogen atoms of the tetrazine ring to metal ions can lead to an unprecedented µ4-coordination, which enhances the π-acidity of the tetrazine system. nih.gov

Interactions with Nitrogen and Oxygen Nucleophiles

1,2,4,5-tetrazines can also react with nitrogen and oxygen nucleophiles. The synthesis of alkyl esters and amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has been reported. researchgate.net Additionally, the reactions of 3,6-disubstituted and azoloannulated 1,2,4,5-tetrazines with S-nucleophiles have been studied, leading to the development of methods for introducing functionalized thiols into the tetrazine ring. researchgate.net In some cases, such as with imidazo[1,2-b] rsc.orgnih.govacs.orgnih.govtetrazines, the attack of the S-nucleophile occurs at an unsubstituted carbon atom, resulting in the nucleophilic substitution of a hydrogen atom. researchgate.net

A notable and unusual reaction is the formal 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines in the presence of HFIP. This reaction is initiated by the nucleophilic addition of the enamine to a nitrogen atom (N1) of the tetrazine, a process facilitated by hydrogen bonding with the solvent. nih.gov

Other Significant Chemical Transformations and Reaction Scenarios

Beyond reactions with nucleophiles, the chemical behavior of 3-methyl-1,4-dihydro-1,2,4,5-tetrazine is defined by its redox chemistry. The dihydrotetrazine core can be subjected to both reductive and oxidative transformations, which can either preserve or alter the heterocyclic ring structure.

The 1,4-dihydro-1,2,4,5-tetrazine ring is already in a partially reduced state compared to the aromatic tetrazine. Consequently, its further reduction presents certain limitations. Standard catalytic hydrogenation conditions used to reduce aromatic tetrazines to their 1,4-dihydro forms typically cease at the dihydro stage, indicating a degree of stability of this ring system against further reduction. For example, the hydrogenation of certain aromatic tetrazines over chloroplatinic acid yields the corresponding dihydrotetrazine, which can be readily re-oxidized back to the aromatic state upon exposure to oxygen, demonstrating the reversibility and stability of the dihydro form under these conditions.

However, specific and powerful reductive conditions can lead to the cleavage of the tetrazine ring. A notable example, although starting from the aromatic 3,6-diaryl-1,2,4,5-tetrazine, involves a metal-induced reductive ring opening. Reaction with two equivalents of a ruthenium(II) complex, Ru(acac)₂(CH₃CN)₂, results in the cleavage of the tetrazine ring to form a diruthenium(III) complex bridged by a novel 1,2-diiminohydrazido(2-) ligand. nih.gov This transformation demonstrates that the core N-N and C-N bonds of the tetrazine system can be cleaved under specific reductive protocols involving transition metals, representing a significant transformation beyond simple saturation of the ring.

The most common and well-documented oxidative transformation of 1,4-dihydro-1,2,4,5-tetrazines is their aromatization to the corresponding stable, and often vibrantly colored, 1,2,4,5-tetrazines. This reaction is a cornerstone of tetrazine synthesis and can be achieved with a wide array of oxidizing agents. nih.gov However, the use of certain oxidants can lead to outcomes other than simple aromatization, primarily resulting in the decomposition of the ring system.

While mild and controlled oxidation efficiently yields the desired aromatic tetrazine, more aggressive oxidizing agents have been reported to cause degradation. In a survey of oxidants for the synthesis of a specific amino-substituted di(pyridin-2-yl)-s-tetrazine from its dihydro precursor, several common reagents were found to be unsuccessful, leading only to decomposition products. nih.gov These findings suggest that the dihydrotetrazine ring, while a stable precursor, is sensitive to harsh oxidative conditions, which can lead to ring cleavage rather than dehydrogenation. The stability of the dihydrotetrazine ring and the outcome of its oxidation are thus highly dependent on the chosen reagent and reaction conditions.

The table below summarizes the outcomes of various oxidizing agents on 1,4-dihydro-1,2,4,5-tetrazine derivatives as reported in the literature.

| Oxidizing Agent | Typical Outcome on 1,4-dihydro-1,2,4,5-tetrazines | Reference(s) |

| Sodium Nitrite (B80452) (NaNO₂) in acid | Aromatization to 1,2,4,5-tetrazine | nih.gov |

| Phenyliodonium diacetate (PhI(OAc)₂) | Aromatization to 1,2,4,5-tetrazine | nih.gov |

| m-Chloroperoxybenzoic acid (mCPBA) | Aromatization to 1,2,4,5-tetrazine | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Aromatization (often requires catalyst) or Decomposition | digitellinc.com |

| N-Bromosuccinimide (NBS) | Decomposition | nih.gov |

| N-Chlorosuccinimide (NCS) | Decomposition | nih.gov |

| Bromine (Br₂) | Decomposition | nih.gov |

| Peracetic acid | Decomposition | nih.gov |

Computational and Theoretical Studies on 1,4 Dihydro 1,2,4,5 Tetrazines

Application of Quantum Chemical Methodologies

Quantum chemical methods are essential for understanding the molecular properties and reactivity of 1,4-dihydro-1,2,4,5-tetrazines. These computational techniques range from highly accurate but computationally expensive ab initio methods to more efficient semiempirical and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular method for studying tetrazine derivatives due to its balance of accuracy and computational cost. The B3LYP functional is frequently employed to investigate the molecular stabilization energies and geometries of these compounds. For instance, DFT calculations using the B3LYP method have been used to validate experimental results for 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine derivatives, confirming their structures. nih.gov

Recent studies in 2024 have utilized DFT calculations to explore the mechanisms of reactions involving 1,2,4,5-tetrazines, highlighting the role of solvent effects. superfri.org Furthermore, DFT has been applied to study the geometrical structures, enthalpies of formation, and energetic properties of new high-energy compounds based on s-triazine and tetrazoles, using the B3LYP/6-311+G* level of theory. mdpi.com These studies are crucial for designing novel materials with specific properties.

Ab Initio Approaches (e.g., Hartree-Fock, Møller-Plesset)

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory are used to obtain detailed electronic structure information.

For example, ab initio direct classical trajectory calculations have been performed on s-tetrazine to study its photodissociation. rsc.org These calculations, using HF and DFT methods with various basis sets, provide insights into reaction dynamics. rsc.org While specific ab initio studies on 3-methyl-1,4-dihydro-1,2,4,5-tetrazine are not widely reported, the principles from studies on related hydrazine (B178648) and tetrazine systems are applicable. For instance, investigations into the intramolecular electron transfer rates of bis(hydrazine) radical cations have employed several ab initio approaches to calculate parameters like reorganization energy and electronic coupling. nih.gov

Semiempirical Calculation Methods

Semiempirical methods offer a computationally efficient alternative for larger molecular systems by incorporating empirical parameters to simplify calculations. uni-muenchen.dempg.de Methods such as PM3, AM1, and MNDO have been applied to the study of 1,4-dihydro-1,2,4,5-tetrazine derivatives. uni-muenchen.deuomustansiriyah.edu.iq

The PM3 method, for example, was used to confirm the structures of fourteen 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives, revealing that the central six-membered ring adopts a chair conformation. researchgate.net MNDO calculations on 1,4-dihydro-1,2,4,5-tetrazine and its 1,4-dimethyl and 1,4-bis(trimethylsilyl) derivatives have shown that replacing CH groups with nitrogen leads to bond contraction and increased deviation from planarity in the ring. rsc.org Similarly, AM1 computational results have been used to analyze the LUMO energy levels of various 1,2,4,5-tetrazines to understand their reactivity in Diels-Alder reactions. nih.gov

| Method | Key Application for Dihydrotetrazines | Example Compound(s) | Reference |

|---|---|---|---|

| PM3 | Structural confirmation and conformational analysis | 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazines | researchgate.net |

| MNDO | Analysis of geometric parameters and electronic conjugation | 1,4-dihydro-1,2,4,5-tetrazine and its 1,4-dimethyl derivative | rsc.org |

| AM1 | Evaluation of LUMO energies and reactivity | Various substituted 1,2,4,5-tetrazines | nih.gov |

Basis Set Selection and Influence on Computational Outcomes

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost.

For DFT calculations on tetrazine derivatives, basis sets like 6-311+G(2d,p) and aug-cc-pVTZ have been employed. superfri.org In studies of related nitrogen-containing heterocycles, the B3LYP method has been paired with basis sets such as 6-31G(d) and 6-311+G*. nih.govmdpi.com The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with lone pairs or for calculating properties like electron affinity. youtube.comresearchgate.net Correlation-consistent basis sets, such as aug-cc-pVnZ (where n=D, T, Q, 5), are known to provide systematic convergence towards the complete basis set limit and are often used for high-accuracy benchmark studies. nih.gov The selection of an appropriate basis set is therefore a compromise between the desired accuracy and the computational resources available.

Electronic Structure Analysis of 1,4-Dihydro-1,2,4,5-Tetrazines

The electronic structure of 1,4-dihydro-1,2,4,5-tetrazines dictates their chemical reactivity, stability, and spectroscopic properties. Computational methods are invaluable for analyzing molecular orbitals and understanding their energetic characteristics.

Molecular Orbital Characteristics (HOMO-LUMO Energetics and Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

Studies on 1,4-dihydro-1,2,4,5-tetrazine and its derivatives have shown them to be electron-rich compounds. rsc.org DFT calculations on various pyrido-annelated superfri.orguni-muenchen.dempg.deuomustansiriyah.edu.iqtetrazines have been used to determine their HOMO and LUMO energies, which helps in explaining their thermal and electrical stability. nih.govresearchgate.net For instance, the HOMO-LUMO energy gaps can be correlated with the observed anticancer activity of certain derivatives. researchgate.net In the context of Diels-Alder reactions, analysis of the frontier molecular orbitals is crucial for predicting reactivity and regioselectivity. For some unsymmetrical 1,2,4,5-tetrazines, the LUMO energy levels and orbital coefficients have been shown to accurately reflect their increased reactivity. nih.gov

| Compound Class | Computational Method | Key Findings from HOMO-LUMO Analysis | Reference |

|---|---|---|---|

| Pyrido-annelated superfri.orguni-muenchen.dempg.deuomustansiriyah.edu.iqtetrazines | DFT | Correlation of HOMO-LUMO gap with thermal/electrical stability and anticancer activity. | nih.govresearchgate.net |

| Unsymmetrical 1,2,4,5-tetrazines | AM1 | LUMO energy levels accurately reflect increased reactivity in Diels-Alder reactions. | nih.gov |

| 1,4-Dihydro-1,2,4,5-tetrazine derivatives | MNDO, Photoelectron Spectroscopy | Characterized as electron-rich systems. | rsc.org |

Electron-Rich Character and Ionization Potential Determination

Computational and experimental studies have established that 1,4-dihydro-1,2,4,5-tetrazines are electron-rich heterocyclic systems. nih.govrsc.org This characteristic has been investigated through gas-phase photoelectron spectroscopy and cyclic voltammetry. researchgate.net The electron-rich nature is attributed to the presence of eight π-electrons within the six-membered ring, which includes lone pairs on the nitrogen atoms. However, they are noted to be less electron-rich than the corresponding 1,4-dihydropyrazines. nih.govrsc.org

The ionization potential (IP) is a key descriptor of the electron-rich character, providing a measure of the energy required to remove an electron. Studies on substituted 1,4-dihydro-1,2,4,5-tetrazines show a clear trend related to the substituents on the nitrogen atoms. For instance, the vertical ionization potential decreases in the order of the parent compound > 1,4-dimethyl derivative > 1,4-bis(trimethylsilyl) derivative. researchgate.net This trend indicates that electron-donating substituents enhance the electron-rich nature of the ring system. The vertical ionization energy for 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine, an analogue of the title compound, has been determined experimentally.

| Compound | Vertical Ionization Potential (eV) | Method |

|---|---|---|

| 3,6-Dimethyl-1,4-dihydro-1,2,4,5-tetrazine | 7.85 | Photoelectron Spectroscopy |

Conjugation and Aromaticity Assessment (e.g., NICS Values, Ring-Current Strengths)

The assessment of aromaticity in cyclic molecules is a fundamental aspect of computational chemistry, often employing magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) values and ring-current strengths. github.io Aromatic compounds sustain a diatropic ring current in a magnetic field, resulting in negative NICS values (indicating shielding) inside the ring, while antiaromatic compounds sustain a paratropic current with positive NICS values (deshielding). lew.ro

For the 1,4-dihydro-1,2,4,5-tetrazine system, computational and structural studies conclude that the central six-membered ring is not aromatic. researchgate.net A primary requirement for aromaticity is a planar or near-planar ring system that allows for the continuous cyclic delocalization of π-electrons. However, the 1,4-dihydro-1,2,4,5-tetrazine ring adopts a non-planar conformation, typically a chair or boat form. researchgate.netnih.gov This puckering of the ring disrupts effective cyclic 8π-electron conjugation. researchgate.net Consequently, the system does not support a significant, sustained ring current. While specific NICS values for this compound are not extensively reported, theoretical calculations would be expected to yield NICS values near zero, consistent with a non-aromatic classification. This lack of aromaticity is a key feature distinguishing the dihydro form from its stable, planar, and aromatic 1,2,4,5-tetrazine (B1199680) counterpart.

Conformational Analysis and Geometrical Parameter Studies

Planarity and Deviations from Planarity in the Ring System

Theoretical calculations and X-ray crystallography data confirm that the 1,4-dihydro-1,2,4,5-tetrazine ring system deviates significantly from planarity. rsc.org MNDO calculations indicate that the deviation from planarity increases as more nitrogen atoms are substituted into a 1,4-dihydroaromatic ring. rsc.org

Bond Lengths and Angles within the Tetrazine Ring Structure

The non-planar geometry of the 1,4-dihydro-1,2,4,5-tetrazine ring directly influences its internal bond lengths and angles. Computational studies predict a general contraction of bonds within the six-membered ring framework of 1,4-dihydroaromatics as the number of nitrogen atoms increases. rsc.org

Detailed geometric parameters have been obtained from the single-crystal X-ray structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, which serves as a representative model. The analysis reveals distinct bond lengths within the dihydrotetrazine ring, reflecting its specific electronic and conformational state. The N-N single bonds are significantly longer than the C=N double bonds, as expected. Furthermore, the C-N single bonds, which involve the protonated nitrogen atoms (N1 and N4), are longer than the C=N double bonds. nih.gov

| Bond | Bond Length (Å) |

|---|---|

| N1–N2 | 1.4285 |

| N4–N5 | 1.4306 |

| C6–N1 | 1.3953 |

| C3–N4 | 1.4051 |

| C6–N5 | 1.2848 |

| C3–N2 | 1.2809 |

Data from the crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. nih.gov

Computational Elucidation of Reaction Mechanisms

Transition State Characterization and Reaction Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by characterizing transition states and mapping reaction pathways. For 1,4-dihydro-1,2,4,5-tetrazines, a primary and synthetically crucial reaction is their oxidation (dehydrogenation) to form the corresponding aromatic 1,2,4,5-tetrazines. mdpi.com This transformation is the final step in many synthetic routes to access the versatile 1,2,4,5-tetrazine scaffold, which is widely used in materials science and bioorthogonal chemistry. mdpi.com

The computational elucidation of this reaction mechanism would involve:

Locating the Transition State (TS): Using quantum chemical methods like Density Functional Theory (DFT), the geometry of the transition state for the removal of two hydrogen atoms from the N1 and N4 positions would be calculated. This is a critical point on the potential energy surface that connects the reactant (dihydrotetrazine) and the products (tetrazine and H₂ or 2H⁺ + 2e⁻, depending on the oxidant).

Frequency Analysis: A frequency calculation on the optimized TS geometry is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the two N-H bonds).

Activation Energy Barrier: The energy difference between the transition state and the reactants determines the activation energy (Ea) of the reaction, providing insight into the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to trace the reaction pathway from the transition state downhill to both the reactant and product, confirming that the identified TS correctly connects the desired species.

While many computational studies focus on the subsequent reactions of the aromatic 1,2,4,5-tetrazines, understanding the mechanism of their formation from the dihydro precursors is fundamental to their synthesis. researchgate.net

Determination of Kinetic versus Thermodynamic Preferences in Reactions

Computational and theoretical studies are indispensable tools for elucidating the mechanisms of complex chemical reactions involving 1,4-dihydro-1,2,4,5-tetrazine derivatives. By mapping potential energy surfaces, calculating the energies of transition states and intermediates, and evaluating the thermodynamics of products, these studies can effectively distinguish between kinetically and thermodynamically controlled reaction pathways. This is particularly crucial in reactions where multiple competing pathways exist, leading to different products under different conditions.

One of the most significant applications of computational chemistry in this area is in predicting how substituents and reaction conditions, such as solvent, can steer a reaction toward a desired outcome. For instance, in the reactions of 1,2,4,5-tetrazines with enamines, computational studies have been pivotal in explaining an unusual solvent-dependent switch in regioselectivity.

Research Findings: Competing Cycloaddition Pathways

Typically, the reaction between 1,2,4,5-tetrazines and alkenes proceeds via a standard inverse-electron-demand Diels-Alder reaction across the C3 and C6 atoms of the tetrazine ring. This is generally the thermodynamically favored pathway. However, research has uncovered that when the reaction is conducted with enamines in a highly hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP), the outcome changes dramatically. nih.govresearchgate.netnih.gov Instead of the expected C3/C6 cycloaddition, a formal [4+2] cycloaddition across the N1 and N4 atoms occurs, leading to the formation of 1,2,4-triazine (B1199460) products after subsequent rearrangement and loss of a nitrile. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) calculations have been employed to unravel the mechanism behind this solvent-induced switch. The studies revealed that the reaction in HFIP does not proceed through a concerted Diels-Alder cycloaddition. Instead, it follows a novel stepwise pathway initiated by C-N bond formation. nih.gov The key finding is that the participation of an HFIP molecule is crucial for this selectivity. nih.gov The solvent molecule activates the tetrazine through hydrogen bonding, which preferentially lowers the activation barrier for the initial nucleophilic attack at the nitrogen atom (the kinetic pathway) compared to the attack at the carbon atom. nih.govresearchgate.netnih.gov

This represents a classic case of kinetic versus thermodynamic control, where the solvent environment alters the energy landscape of the reaction, making the kinetically preferred product (N1/N4 addition) form faster than the thermodynamically more stable, but higher-barrier, alternative (C3/C6 addition). Computational models have shown that the transition state for the C-N bond formation, assisted by HFIP, is energetically more accessible than the transition state for the direct C-C bond formation. nih.gov

Calculated Activation Energies for Methyl-Substituted Tetrazine Reactions

While the above example illustrates pathway selection, computational studies also quantify the reactivity of specific tetrazine derivatives. The presence of a methyl group, as in this compound, influences the electronic properties and steric profile of the molecule, which in turn affects the activation barriers of its reactions. DFT calculations on the closely related 3,6-dimethyl-1,2,4,5-tetrazine provide insight into these effects. The Gibbs free energy of activation (ΔG‡) for the Diels-Alder cycloaddition with different dienophiles has been calculated, demonstrating how reactivity is tuned by both the tetrazine substituent and the reaction partner. rsc.org

Below is a data table summarizing the calculated activation energies for the reaction of 3,6-dimethyl-1,2,4,5-tetrazine with two different model dienophiles. These values help in predicting reaction rates and understanding the intrinsic reactivity of methyl-substituted tetrazines, which is crucial for determining whether a reaction will proceed under kinetic or thermodynamic control at a given temperature.

| Reactant (Diene) | Dienophile | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| 3,6-dimethyl-1,2,4,5-tetrazine | Ethylene | 26.7 |

| 3,6-dimethyl-1,2,4,5-tetrazine | trans-Cyclooctene (B1233481) (TCO) | 22.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Data sourced from computational studies on 3,6-dimethyl-1,2,4,5-tetrazine, a structural analogue used to model the reactivity of methyl-substituted tetrazines. rsc.org

These computational findings demonstrate that the reaction with a strained alkene like trans-cyclooctene has a significantly lower activation barrier compared to the reaction with a simple, unstrained alkene like ethylene, consistent with experimental observations. rsc.org By providing quantitative data on the energy barriers for competing pathways, theoretical studies offer a predictive framework for understanding and controlling the kinetic and thermodynamic preferences in the reactions of this compound and related compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dihydro 1,2,4,5 Tetrazines

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of 3-Methyl-1,4-dihydro-1,2,4,5-tetrazine, FT-IR spectroscopy provides valuable insights into the vibrational modes of the heterocyclic ring and its substituent.

The FT-IR spectrum of 1,4-dihydro-1,2,4,5-tetrazine derivatives is characterized by several key absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3450-3200 cm⁻¹. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ range. The C=N stretching vibration of the tetrazine ring is a characteristic feature and is generally observed in the 1650-1550 cm⁻¹ region. Furthermore, fingerprint vibrations corresponding to the ring structure and C-N stretching are found in the 1400-1000 cm⁻¹ region.

Table 1: Typical FT-IR Spectral Data for 1,4-Dihydro-1,2,4,5-tetrazine Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3450 - 3200 | Medium to Strong, Broad |

| C-H Stretch (Methyl) | 2950 - 2850 | Medium |

| C=N Stretch | 1650 - 1550 | Medium to Strong |

| Ring Vibrations | 1400 - 1200 | Medium |

| C-N Stretch | 1200 - 1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the proton and carbon framework can be established.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons attached to the nitrogen atoms (N-H) of the dihydrotetrazine ring are typically observed as a broad singlet in the downfield region, generally between δ 7.0 and 9.0 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.

The methyl group (CH₃) protons will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The proton attached to the carbon of the tetrazine ring (C-H) is expected to resonate as a singlet in the region of δ 4.5-5.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.0 - 9.0 | Broad Singlet | 2H |

| C-H | 4.5 - 5.5 | Singlet | 1H |

| CH₃ | 2.0 - 2.5 | Singlet | 3H |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon atoms of the tetrazine ring and the methyl substituent.

The carbon atom of the tetrazine ring bonded to the methyl group (C-CH₃) is anticipated to appear in the range of δ 150-160 ppm. The other carbon atom in the ring (C-H) is expected to resonate at a slightly different chemical shift, also within the δ 150-160 ppm range. The methyl carbon (CH₃) will be observed in the upfield region, typically between δ 15 and 25 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| C-CH₃ | 150 - 160 |

| C-H | 150 - 160 |

| CH₃ | 15 - 25 |

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical method for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint of the compound and allows for the elucidation of its structure.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. A common fragmentation pathway for dihydrotetrazines involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at [M-28]⁺. Further fragmentation may involve the loss of the methyl group ([M-15]⁺) or other characteristic cleavages of the heterocyclic ring.

Based on the fragmentation of the closely related 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine, a proposed fragmentation pattern for this compound is presented below.

Table 4: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | [M-CH₃]⁺ |

| [M-28]⁺ | [M-N₂]⁺ |

| [M-29]⁺ | [M-N₂H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.czwa.gov This method is highly suitable for the analysis of nitrogen-containing heterocyclic compounds like this compound, particularly within complex matrices. mdpi.complos.org

In a typical LC-MS analysis, the sample is first injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. For polar nitrogen heterocycles, reversed-phase chromatography using a C18 or PFP column is common. plos.orgnih.gov A mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is used to elute the compounds from the column. wa.govplos.org

Following separation, the eluent from the LC is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ in positive ion mode) with minimal fragmentation. lcms.cz The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. lcms.cz This allows for the precise determination of the molecular weight of the analyte, confirming its identity.

| Parameter | Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.6 µm) | Separates the analyte from other components in the sample matrix. plos.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization efficiency. wa.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting the analyte. wa.gov |

| Flow Rate | 0.4 mL/min | Controls the speed of separation and elution. plos.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺ suitable for mass analysis. wa.gov |

| MS Detection | Full Scan (e.g., m/z 50-1000) | Detects all ions within a specified mass range to identify the molecular ion. plos.org |

High-Resolution Tandem Mass Spectrometry for Nitrogen Heterocycles

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) provides a greater depth of structural information compared to standard LC-MS, which is crucial for the unambiguous identification of nitrogen heterocyles. researchgate.netnih.gov High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio of an ion with very high precision. This allows for the calculation of the elemental formula of the parent compound and its fragments, significantly increasing confidence in its identification. patsnap.com

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. nih.gov In the first stage, the protonated molecule of this compound ([M+H]⁺) is selected from all other ions. This precursor ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart. This process is known as Collision-Induced Dissociation (CID). lcms.cz The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, producing a characteristic fragmentation spectrum. lcms.cz This spectrum serves as a structural fingerprint, allowing for detailed characterization of the molecule and differentiation from structurally similar compounds. researchgate.net For nitrogen heterocycles, common fragmentation pathways include the loss of small neutral molecules like HCN. researchgate.net

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | C₂H₇N₄⁺ | 87.0716 | Protonated molecule selected for fragmentation. |

| Fragment Ion 1 | CH₄N₂⁺ | 44.0396 | Potential fragment resulting from ring cleavage. |

| Fragment Ion 2 | C₂H₅N₂⁺ | 57.0498 | Possible fragment from the loss of N₂H₂. |

| Fragment Ion 3 | CHN₂⁺ | 41.0189 | Possible fragment from the loss of CH₃ and NH₂. |

Energy-Resolved Mass Spectrometry for Structural Differentiation

Energy-Resolved Mass Spectrometry (ERMS) is an advanced tandem MS technique used to distinguish between structural isomers that may yield identical or very similar fragmentation patterns under standard CID conditions. nih.govacs.org The differentiation of isomers is a significant analytical challenge, as they have the same molecular weight and often similar chemical properties. patsnap.comnih.gov

In ERMS, the collision energy used to induce fragmentation is systematically varied. researchgate.netnih.gov At low collision energies, only the weakest bonds break, producing a simple fragmentation pattern. As the collision energy is increased, more energy is transferred to the precursor ion, leading to more extensive fragmentation and the formation of different fragment ions. researchgate.netnih.gov By plotting the abundance of precursor and fragment ions as a function of collision energy, a "breakdown curve" is generated for each isomer. nih.gov These curves are highly characteristic and can serve as a unique fingerprint for a specific isomer, reflecting the subtle differences in its stability and fragmentation pathways. researchgate.netnih.gov This technique is particularly valuable for differentiating positional isomers in heterocyclic ring systems. nih.gov

| Isomer | Collision Energy | Precursor Ion Abundance (%) | Fragment A Abundance (%) | Fragment B Abundance (%) |

|---|---|---|---|---|

| Isomer 1 (e.g., 1,4-dihydro) | Low (e.g., 10 eV) | 80 | 15 | 5 |

| High (e.g., 40 eV) | 10 | 30 | 60 | |

| Isomer 2 (e.g., 1,6-dihydro) | Low (e.g., 10 eV) | 65 | 30 | 5 |

| High (e.g., 40 eV) | 5 | 55 | 40 |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For 1,4-dihydro-1,2,4,5-tetrazine and its derivatives, X-ray analysis can confirm the specific arrangement of atoms in the heterocyclic ring. Studies on related 1,6-dihydro-1,2,4,5-tetrazine structures have revealed that the central six-membered ring adopts a non-planar, unsymmetrical boat conformation. researchgate.net This is in contrast to the aromatic 1,2,4,5-tetrazine (B1199680) ring, which is known to be planar. mdpi.com The analysis provides the exact coordinates of each atom in the crystal's unit cell, from which the molecular geometry can be calculated. This structural information is invaluable for understanding the compound's reactivity and physical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 9.948(3) |

| b (Å) | 8.833(3) |

| c (Å) | 11.420(3) |

| β (°) | 102.682(4) |

| Volume (ų) | 979.2(5) |

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The photophysical properties of 1,4-dihydro-1,2,4,5-tetrazines are distinct from their intensely colored, aromatic 1,2,4,5-tetrazine counterparts. mdpi.com

The parent 1,2,4,5-tetrazine compounds are known for their characteristic colors, which arise from weak n→π* electronic transitions in the visible region. mdpi.com In contrast, the 1,4-dihydro form lacks the full aromatic conjugation of the tetrazine ring. As a result, its absorption spectrum is expected to be shifted to shorter wavelengths (the ultraviolet region). The UV spectrum would be characterized by π→π* transitions at higher energies. Photophysical investigations can also explore the fluorescence properties of these compounds and their potential for use as precursors in light-activated chemical reactions, where a photocaged dihydrotetrazine can be converted to the active tetrazine upon irradiation. nih.gov

| Compound Type | Typical λmax (nm) | Associated Electronic Transition |

|---|---|---|

| 3,6-Disubstituted-1,2,4,5-tetrazine | ~520-540 nm | n→π nih.gov |

| 3,6-Disubstituted-1,2,4,5-tetrazine | ~290-310 nm | π→π |

| 1,4-Dihydropyridine Derivative | ~350 nm | π→π nih.gov |

| 1,4-Dihydro-1,2,4,5-tetrazine | Expected in UV region (<400 nm) | π→π |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of molecules, providing information on their oxidation and reduction potentials. Studies have shown that 1,4-dihydro-1,2,4,5-tetrazine derivatives are electron-rich compounds. rsc.org

The primary electrochemical process for a 1,4-dihydro-1,2,4,5-tetrazine is its oxidation to the corresponding aromatic 1,2,4,5-tetrazine. This process is analogous to the oxidation of 1,4-dihydropyridines to their pyridine (B92270) derivatives. nih.gov Cyclic voltammetry measurements typically show a single, irreversible oxidation peak. nih.gov The irreversibility indicates that the resulting oxidized species (the tetrazine) is stable and does not readily get reduced back to the dihydro form in the reverse scan. The oxidation process is generally diffusion-controlled. nih.gov The potential at which this oxidation occurs provides a measure of how easily the compound gives up electrons. Conversely, the aromatic 1,2,4,5-tetrazines are known to be electron-deficient and readily undergo a reversible one-electron reduction to form a stable radical anion. osti.govresearchgate.net

| Compound | Electrochemical Process | Typical Potential (vs. reference) | Characteristics |

|---|---|---|---|

| 1,4-Dihydro-1,2,4,5-tetrazine | Oxidation | Epa > 0 V | Irreversible, 2-electron process to form the aromatic tetrazine. nih.govrsc.org |

| 1,2,4,5-Tetrazine | Reduction | E₁/₂ < 0 V | Chemically reversible, one-electron reduction to a stable radical anion. osti.gov |

Advanced Research Applications of 1,4 Dihydro 1,2,4,5 Tetrazine Scaffolds

Role in Chemical Biology and Bioconjugation Strategies

The field of chemical biology has significantly benefited from the application of tetrazine-based compounds, primarily due to their participation in bioorthogonal chemistry. This class of reactions allows for the formation of covalent bonds in complex biological environments without interfering with native biochemical processes.

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, and 1,2,4,5-tetrazines are key players in this process. This reaction involves the cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile, such as a strained alkene or alkyne. The reaction is exceptionally fast and proceeds cleanly in biological systems without the need for a catalyst. A significant advantage of the iEDDA reaction is the release of dinitrogen gas as the only byproduct, which renders the reaction irreversible and highly favorable for bio-labeling applications. beilstein-journals.org

The reactivity of the tetrazine ring can be tuned by altering the substituents at the 3 and 6 positions. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups can decrease it. This tunability allows for the design of tetrazine derivatives with specific reaction kinetics for different applications. For instance, the reaction rate between a tetrazine and a trans-cyclooctene (B1233481) (TCO) can be as high as 10^5 M⁻¹s⁻¹, which is significantly faster than other bioorthogonal reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC). beilstein-journals.org

Table 1: Comparison of Bioorthogonal Reaction Rates

| Reaction | Dienophile/Alkene | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| iEDDA | trans-cyclooctene (TCO) | up to 10^5 |

| SPAAC | Cyclooctyne (B158145) | ~1 |

The rapid and specific nature of the iEDDA reaction has been harnessed for the site-specific labeling of biomolecules, including proteins. One powerful technique involves the genetic encoding of unnatural amino acids containing a tetrazine moiety into a protein of interest. This allows for the precise installation of the tetrazine at a specific site on the protein. Subsequently, a probe or tag carrying a strained alkene can be selectively attached to the protein through the iEDDA reaction. This approach has been successfully used to label proteins with fluorophores, inhibitors, and other functional molecules. nih.gov

By varying the substituents on the 1,2,4,5-tetrazine (B1199680) ring, researchers can achieve a wide range of cycloaddition rates, with variations of over 200-fold with the same dienophile. semanticscholar.org This allows for staged or sequential labeling of different biomolecules within the same system by using tetrazines with different reactivities. semanticscholar.org

The unique properties of the 1,2,4,5-tetrazine scaffold have led to the design of innovative chemical probes and tags. For example, tetrazine-functionalized fluorophores have been developed that are initially non-fluorescent (quenched). Upon reaction with a dienophile via the iEDDA reaction, the tetrazine is consumed, leading to a restoration of fluorescence. This "turn-on" fluorescence provides a high signal-to-noise ratio and is particularly useful for imaging applications in living cells, as it eliminates the need for washing away unreacted probes. researchgate.net

Furthermore, 15N4-1,2,4,5-tetrazines have been explored as molecular tags for hyperpolarized magnetic resonance (HP-MR) imaging. researchgate.net This strategy combines the specificity of bioorthogonal chemistry with the high sensitivity of hyperpolarization to enable the targeted hyperpolarization of specific molecules in vitro and potentially in vivo. researchgate.net The reaction of a hyperpolarized 15N4-1,2,4,5-tetrazine with a cyclooctyne results in hyperpolarized 15N2-containing products and hyperpolarized 15N2 gas, offering a novel approach for diagnostic imaging. researchgate.net

Contributions to Materials Science and Engineering

The electron-deficient nature and unique molecular structure of 1,2,4,5-tetrazines make them attractive components for the development of advanced materials with tailored electronic and optical properties.